

# Spectroscopic Profile of 4-Ethylcyclohexanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **4-Ethylcyclohexanol**

Cat. No.: **B027859**

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Ethylcyclohexanol** (C<sub>8</sub>H<sub>16</sub>O), a substituted cyclohexanol of interest in various chemical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

## Spectroscopic Data Summary

The structural elucidation of **4-Ethylcyclohexanol** is supported by a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic and molecular properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **4-Ethylcyclohexanol**, both <sup>1</sup>H and <sup>13</sup>C NMR data are crucial for confirming the presence and connectivity of the ethyl and cyclohexanol moieties.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Ethylcyclohexanol** (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.5 - 4.1	Multiplet	1H	H-1 (CH-OH)
~1.0 - 2.0	Multiplet	10H	Cyclohexyl protons (H-2, H-3, H-4, H-5, H-6) and CH <sub>2</sub> of ethyl group
~0.8 - 1.0	Triplet	3H	CH <sub>3</sub> of ethyl group
Variable	Singlet	1H	OH

Note: Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific isomer (cis/trans). The data presented is a generalized prediction based on typical values for similar structures.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **trans-4-Ethylcyclohexanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
70.0	C-1 (CH-OH)
42.9	C-4
35.8	C-3, C-5
32.2	C-2, C-6
28.9	CH <sub>2</sub> (ethyl)
12.1	CH <sub>3</sub> (ethyl)

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Ethylcyclohexanol** is characterized by the presence of a hydroxyl group and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for **4-Ethylcyclohexanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3350	Strong, Broad	O-H Stretch	Alcohol
~2920	Strong	C-H Stretch	sp <sup>3</sup> C-H
~2850	Strong	C-H Stretch	sp <sup>3</sup> C-H
~1450	Medium	C-H Bend	CH <sub>2</sub>
~1060	Strong	C-O Stretch	Secondary Alcohol

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of **4-Ethylcyclohexanol** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Peaks in the Mass Spectrum of **4-Ethylcyclohexanol**

m/z	Relative Intensity	Possible Fragment
128	~5%	[M] <sup>+</sup> (Molecular Ion)
110	~20%	[M - H <sub>2</sub> O] <sup>+</sup>
99	~30%	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
81	~100%	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
57	~85%	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	~70%	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

## NMR Spectroscopy

### Sample Preparation:

- A solution of **4-Ethylcyclohexanol** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.

### $^1\text{H}$ NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Technique: Proton NMR.
- Parameters:
  - Number of scans: 16-64
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: 0-12 ppm
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.

### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer.
- Technique: Carbon-13 NMR with proton decoupling.
- Parameters:

- Number of scans: 512-2048
- Relaxation delay: 2-5 seconds
- Pulse width: 30-45 degrees
- Spectral width: 0-220 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

## Infrared (IR) Spectroscopy

Sample Preparation:

- For a liquid sample like **4-Ethylcyclohexanol**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

FTIR Spectroscopy:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Parameters:
  - Number of scans: 16-32
  - Resolution:  $4 \text{ cm}^{-1}$
  - Spectral range:  $4000\text{-}400 \text{ cm}^{-1}$
  - A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Introduction:

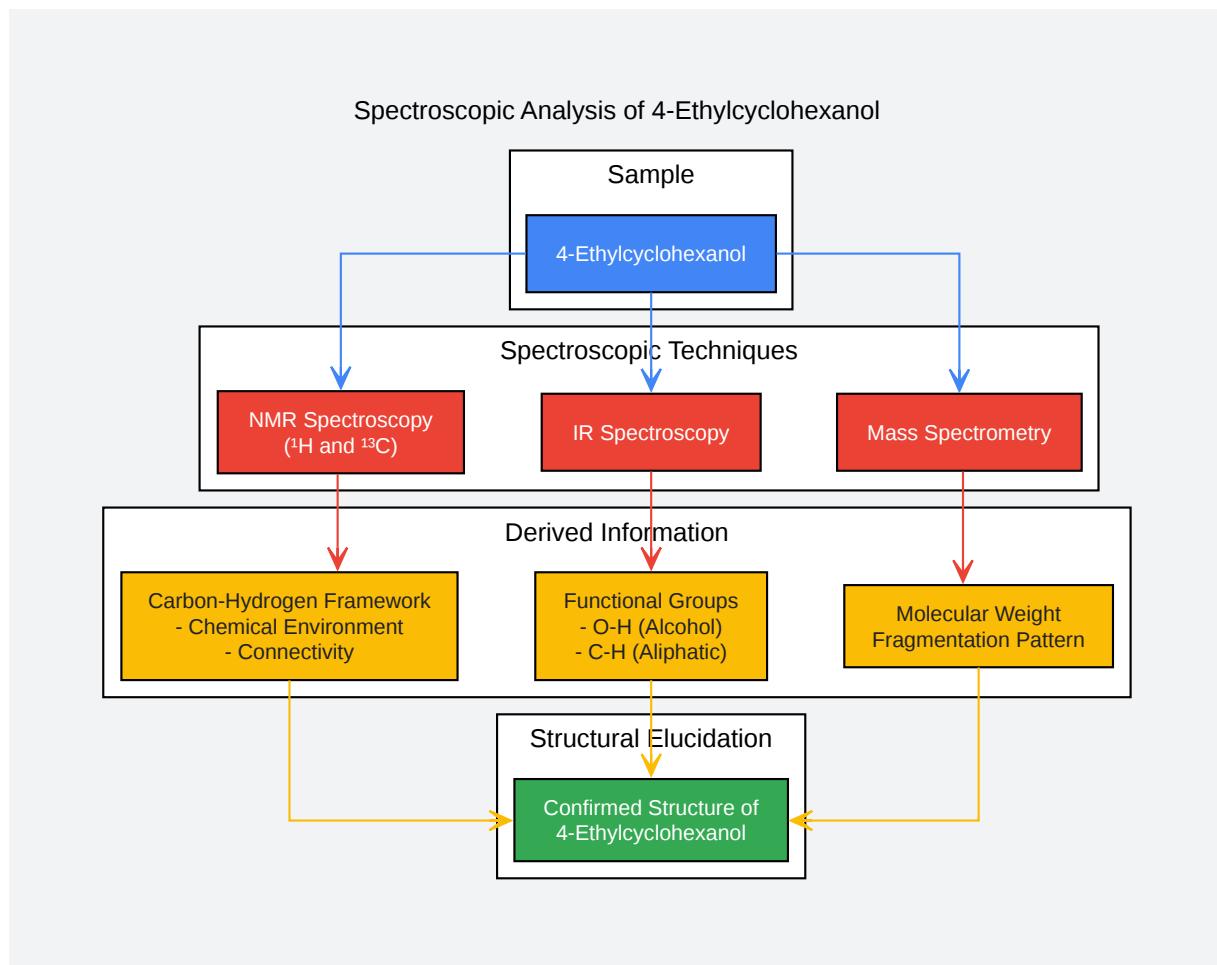
- The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct injection if it is sufficiently volatile and pure.

Electron Ionization (EI) Mass Spectrometry:

- Instrument: A mass spectrometer with an electron ionization source.
- Technique: Electron Impact.
- Parameters:
  - Ionization energy: 70 eV
  - Source temperature: 200-250 °C
  - Mass range: m/z 40-400

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-Ethylcyclohexanol** using the described spectroscopic techniques.



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Caption: Workflow for the structural determination of **4-Ethylcyclohexanol**.

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